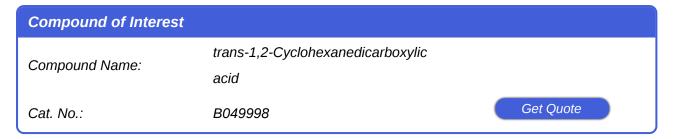


Industrial Applications of trans-1,2-Cyclohexanedicarboxylic Acid: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-1,2-Cyclohexanedicarboxylic acid is a versatile difunctional molecule utilized across various industrial sectors. Its rigid, non-planar cyclohexane ring and the stereochemistry of its carboxylic acid groups impart unique properties to the materials and molecules derived from it. This document provides detailed application notes and experimental protocols for its primary industrial uses, with a focus on its role in the synthesis of high-performance polymers and as a key intermediate in the pharmaceutical industry.

Application 1: High-Performance Polymer Synthesis

Trans-1,2-Cyclohexanedicarboxylic acid serves as a crucial monomer in the production of advanced polymers, such as polyesters and polyamides. The incorporation of its cycloaliphatic structure into the polymer backbone enhances several key properties compared to polymers synthesized with linear dicarboxylic acids like adipic acid.[1][2]

Key Advantages:

• Enhanced Thermal Stability: The rigid cyclohexane ring restricts chain mobility, leading to a significant increase in the glass transition temperature (Tg) and overall thermal resistance of



the resulting polymer.[1]

- Improved Mechanical Properties: The non-planar structure disrupts chain packing in a way
 that can improve toughness and rigidity, leading to materials with high tensile strength and
 modulus.[1]
- Increased Chemical Resistance: The cycloaliphatic nature of the monomer can improve the resistance of the polymer to hydrolysis and chemical attack.

Quantitative Data on Polymer Properties

While specific data for polymers derived from **trans-1,2-cyclohexanedicarboxylic acid** is proprietary and varies with the co-monomer and polymerization conditions, the following table presents typical data for a related cycloaliphatic polyester, Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC), compared to a common linear polyester, Poly(butylene adipate) (PBA), to illustrate the expected performance enhancements.

| Property | Poly(butylene adipate) (PBA) | Poly(1,4- cyclohexylenedimethylene -1,4- cyclohexanedicarboxylate) (PCC) |
|-------------------------------|---------------------------------|--|
| Glass Transition Temp. (Tg) | -60 to -40 | 60 - 80 |
| Melting Temperature (Tm) (°C) | 50 - 60 | 180 - 220 |
| Tensile Strength (MPa) | ~10 | 40 - 60 |
| Tensile Modulus (GPa) | ~0.24 | 1.5 - 2.5 |

Experimental Protocol: Synthesis of a High-Tg Polyester

This protocol describes the laboratory-scale melt polycondensation of **trans-1,2- cyclohexanedicarboxylic acid** with 1,4-butanediol to produce a high-performance polyester.

Materials:



- trans-1,2-Cyclohexanedicarboxylic acid (1.0 mol)
- 1,4-Butanediol (1.2 mol, 20% molar excess)
- Titanium(IV) butoxide (catalyst, 0.1% by weight of the diacid)
- Nitrogen gas (high purity)

Equipment:

- 500 mL three-neck round-bottom flask
- Mechanical stirrer with a high-torque motor
- Distillation head with a condenser and collection flask
- Nitrogen inlet
- High-vacuum pump
- Heating mantle with a temperature controller

Procedure:

- Esterification Stage:
 - Charge the reactor with trans-1,2-cyclohexanedicarboxylic acid, 1,4-butanediol, and the titanium catalyst.
 - Equip the flask with the mechanical stirrer and distillation head.
 - Begin purging the system with a slow stream of nitrogen.
 - Heat the mixture to 180-200°C with constant stirring.
 - Water will begin to distill off as the esterification reaction proceeds.
 - Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.



- · Polycondensation Stage:
 - Increase the temperature to 220-240°C.
 - Gradually apply a vacuum, reducing the pressure to below 1 mmHg over about 30-60 minutes.
 - A significant increase in the viscosity of the melt will be observed as the polycondensation reaction proceeds and excess 1,4-butanediol is removed.
 - Continue the reaction under high vacuum for an additional 2-3 hours. The stirring torque will increase, indicating a high molecular weight has been achieved.
 - To stop the reaction, discontinue heating and break the vacuum with nitrogen.
 - The molten polymer can be extruded from the reactor or allowed to cool and then broken up.

Experimental Workflow: Polyester Synthesis



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Caption: Workflow for the two-stage melt polycondensation of a polyester.

Application 2: Pharmaceutical Intermediate in Lurasidone Synthesis

Trans-1,2-Cyclohexanedicarboxylic acid is a critical chiral building block in the industrial synthesis of the atypical antipsychotic drug, Lurasidone hydrochloride.[3] The specific



enantiomer, (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid, is used to ensure the correct stereochemistry of the final active pharmaceutical ingredient (API).[3]

Quantitative Data: Synthesis of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid

The preparation of the pure enantiomer is a key step. The following table summarizes typical yield and purity data for the resolution of racemic **trans-1,2-cyclohexanedicarboxylic acid**.

| Parameter | Value | Reference |
|-------------------------|--|-----------|
| Starting Material | Racemic trans-1,2- cyclohexanedicarboxylic acid | [4] |
| Resolving Agent | (R)-1-phenylethylamine | [4] |
| Yield of (1R,2R)-isomer | ~29.4% (from 100g racemic mixture) | [4] |
| Purity (HPLC) | >99% | [3][5] |

Experimental Protocol: Industrial Preparation of (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid and Subsequent Use in Lurasidone Synthesis

This protocol outlines the key steps for the industrial-scale synthesis of Lurasidone, starting from the resolution of the racemic diacid.

Part A: Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid[4]

Materials:

- Racemic trans-1,2-cyclohexanedicarboxylic acid (100 kg)
- Methanol (500 L)
- Isopropanol (500 L)



- (R)-1-phenylethylamine (74 L)
- · 2N Hydrochloric acid
- Ethyl acetate
- Cyclohexane

Procedure:

- · Salt Formation:
 - In a suitable reactor, dissolve the racemic diacid in methanol and isopropanol.
 - Slowly add (R)-1-phenylethylamine over 30 minutes while maintaining the temperature between 30-40°C.
 - Stir the mixture for 2-3 hours to allow for the formation of the diastereomeric salt.
 - Filter the resulting solid (the less soluble salt of the (1R,2R)-diacid with the resolving agent).
- Liberation of the Free Acid:
 - Dissolve the filtered salt in 2N hydrochloric acid.
 - Extract the aqueous solution twice with ethyl acetate.
 - Combine the organic phases and wash with a saturated brine solution.
 - Distill off the ethyl acetate under reduced pressure.
 - Add cyclohexane to the residue to precipitate the product.
 - Filter, wash with cyclohexane, and dry under vacuum to yield (1R,2R)-1,2cyclohexanedicarboxylic acid.

Part B: Synthesis of Lurasidone Hydrochloride[6][7][8]



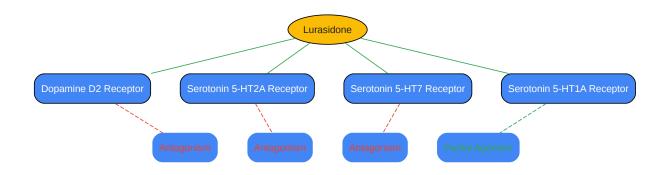
This part of the process involves multiple steps, starting with the reduction of the diacid to the corresponding diol, followed by mesylation and subsequent reactions to build the Lurasidone molecule. The overall yield is reported to be around 34.3% based on the starting diol.[7]

Key Transformation Steps:

- Reduction: The (1R,2R)-**trans-1,2-cyclohexanedicarboxylic acid** is reduced to (1R,2R)-1,2-bis(hydroxymethyl)cyclohexane.
- Mesylation: The diol is then converted to its dimesylate derivative.
- Condensation Reactions: The dimesylate undergoes a series of condensation reactions with other intermediates to form the Lurasidone free base.
- Salt Formation: The Lurasidone free base is treated with hydrochloric acid in a suitable solvent to yield Lurasidone hydrochloride.

Signaling Pathway: Lurasidone's Mechanism of Action

Lurasidone is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. It also acts as a partial agonist at serotonin 5-HT1A receptors. This multi-receptor activity is believed to contribute to its efficacy in treating schizophrenia.



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